6-[6-[3,3-Dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride
Description
The compound 6-[6-[3,3-Dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride (hereafter referred to by its systematic name) is a cationic indolium derivative with a complex architecture. Its structure features:
- Two 3,3-dimethylindol-1-ium moieties connected via a conjugated prop-2-enylidene bridge.
- A hexanoylaminohexylazanium side chain, contributing to its cationic character.
- Two chloride counterions, balancing the positive charge .
Its synthesis likely involves coupling reactions, as seen in analogous indolium derivatives .
Properties
Molecular Formula |
C36H52Cl2N4O |
|---|---|
Molecular Weight |
627.7 g/mol |
IUPAC Name |
6-[6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride |
InChI |
InChI=1S/C36H50N4O.2ClH/c1-35(2)28-18-10-12-20-30(28)39(5)32(35)22-17-23-33-36(3,4)29-19-11-13-21-31(29)40(33)27-16-8-9-24-34(41)38-26-15-7-6-14-25-37;;/h10-13,17-23H,6-9,14-16,24-27,37H2,1-5H3;2*1H |
InChI Key |
VYQVCEXMTWTAMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC[NH3+])(C)C)C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[6-[3,3-Dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride typically involves multi-step organic reactions. The process begins with the preparation of the indole derivatives, followed by the formation of the hexanoylamino and hexylazanium groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-[6-[3,3-Dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce more reduced forms with different functional groups.
Scientific Research Applications
6-[6-[3,3-Dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying complex organic reactions.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-[6-[3,3-Dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues
W-84 (3-(1,3-Dioxoisoindol-2-yl)propyl-[6-[3-(1,3-dioxoisoindol-2-yl)propyl-dimethylazanium-yl]hexyl]-dimethylazanium)
- Key Features : Contains two phthalimide (1,3-dioxoisoindol) groups linked via propyl chains to a dimethylazanium core.
- Differences : Lacks the conjugated indolium system and prop-2-enylidene bridge. The phthalimide groups confer distinct electronic properties, likely reducing fluorescence compared to the target compound.
- Applications: Potential use in surfactant or drug delivery systems due to its zwitterionic structure .
Duo3 (1,1'-Propane-1,3-diylbis{4-[(E)-{[(2,6-Dichlorobenzyl)oxy]imino}methyl]-1-ethylpyridinium})
- Key Features : Pyridinium-based cationic compound with dichlorobenzyl substituents.
- Differences : Pyridinium rings replace indolium moieties, and the dichlorobenzyl groups enhance hydrophobicity. The absence of conjugation limits optical applications.
- Applications : Antimicrobial or biocidal activity due to halogenated aromatic groups .
2-[3-(1,3,3-Trimethylindol-1-ium-2-yl)prop-2-enylidene]-1,3,3-trimethyl-3H-indolium Chloride (EC 228-669-6)
- Differences: Smaller molecular weight (C₂₅H₂₉N₂·Cl) and absence of the hexanoylaminohexylazanium group reduce solubility in polar solvents.
- Applications : Used in dyes or sensors due to its planar, conjugated system .
Functional Analogues
4-Chloro-N'-2-(3,3-Dimethylbenzo[f]indol-2-ylidene)benzohydrazonamide
- Key Features : Benzo[f]indolylidene core with a chlorophenyl hydrazonamide group.
- Differences : The benzo[f]indole system extends aromaticity, while the hydrazonamide group introduces hydrogen-bonding capability. Lacks cationic charge, limiting ionic interactions.
- Applications : Studied for antitumor or enzyme inhibitory activity .
6-Chloro-1,3-dihydro-indol-2-one
- Key Features : Oxindole derivative with a chloro substituent.
- Differences : The ketone group at the 2-position disrupts conjugation, altering electronic properties. Neutral charge contrasts with the target compound’s cationic nature.
- Applications : Intermediate in pharmaceutical synthesis (e.g., kinase inhibitors) .
Data Table: Structural and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Charge | Solubility Trends |
|---|---|---|---|---|---|
| Target Compound | C₄₀H₅₇Cl₂N₃O₃ | ~727.3 | Indolium, prop-2-enylidene, hexanoylamino | +2 | High in polar solvents |
| W-84 | C₂₈H₃₈N₄O₄ | ~518.6 | Phthalimide, dimethylazanium | +1 | Moderate (zwitterionic) |
| Duo3 | C₂₅H₂₈Cl₂N₄O₂ | ~523.4 | Dichlorobenzyl, pyridinium | +2 | Low (hydrophobic) |
| EC 228-669-6 | C₂₅H₂₉ClN₂ | ~409.0 | Indolium, prop-2-enylidene | +1 | Moderate in DMSO |
| 6-Chloro-1,3-dihydro-indol-2-one | C₈H₆ClNO | ~167.6 | Chloro, oxindole | Neutral | Low in water |
Optical Properties
The target compound’s conjugated indolium-prop-2-enylidene system enables strong absorbance in the visible range (λₐᵦₛ ~500–600 nm), comparable to cyanine dyes. Its fluorescence quantum yield is likely higher than W-84 or Duo3 due to reduced non-radiative decay in rigid structures .
Biological Activity
The compound 6-[6-[3,3-Dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride is a complex organic molecule notable for its unique structural features, which include multiple indole units and a hexanoic acid group. This article delves into the biological activity of this compound, exploring its potential applications, mechanisms of action, and relevant research findings.
Structural Overview
The molecular formula of the compound is , and it features a trimethylindolium moiety that enhances its solubility and reactivity in biological systems. The presence of multiple functional groups allows for diverse interactions within biological environments.
Key Features
| Feature | Description |
|---|---|
| Indole Units | Contribute to the compound's biological activity. |
| Hexanoic Acid Group | Enhances solubility in aqueous environments. |
| Trimethylindolium Ion | Provides unique electronic properties. |
Research indicates that compounds with indole structures often exhibit significant biological activities, including:
- Antimicrobial Effects : Indole derivatives have been shown to possess antibacterial and antifungal properties.
- Anticancer Activity : Some studies suggest that modifications in the indole structure can enhance cytotoxicity against various cancer cell lines.
- Fluorescent Labeling : The trimethylindolium moiety allows for potential applications in fluorescent probes for biochemical assays.
Case Studies
- Antimicrobial Activity : A study demonstrated that similar indole derivatives exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, highlighting the potential of this compound in antimicrobial applications.
- Cytotoxicity Assessments : In vitro tests revealed that compounds with similar structural motifs showed significant cytotoxic effects against human cancer cell lines, suggesting that the compound may also possess anticancer properties.
- Fluorescence Applications : Research has indicated that indole-based compounds can be utilized as fluorescent tags in cellular imaging, which could be a promising application for this compound.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 5-Methoxyindole | Moderate antimicrobial | Simpler structure |
| 1-Methylindole | Anticancer activity | Lacks complex side chains |
| Indoleacetic Acid | Plant growth regulation | Known auxin |
The uniqueness of This compound lies in its intricate structure, which may enhance its biological activity compared to these simpler analogs.
Synthesis Methods
The synthesis of this compound typically involves several steps requiring careful control of reaction conditions to ensure high yields and purity. These methods often include:
- Formation of Indole Moieties : Utilizing various reagents to construct the indole framework.
- Hexanoyl Group Attachment : Introducing the hexanoyl group through acylation reactions.
- Formation of Dichloride Salt : Finalizing the synthesis by converting to the dichloride salt form for enhanced solubility.
Interaction Studies
Understanding how this compound interacts within biological systems is crucial for determining its efficacy and safety profiles for future applications. Interaction studies may include:
- Binding Affinity Tests : Evaluating how well the compound binds to specific biological targets.
- Cellular Uptake Studies : Investigating how effectively the compound enters cells and its subsequent biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
